molecular formula C13H24Si B2684203 Adamantan-1-yltrimethylsilane CAS No. 66791-07-9

Adamantan-1-yltrimethylsilane

Cat. No. B2684203
CAS RN: 66791-07-9
M. Wt: 208.42
InChI Key: OFWQUFUVGXLEME-UHFFFAOYSA-N
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Description

Adamantan-1-yltrimethylsilane is a chemical compound that is derived from adamantane . Adamantane is a polycyclic cage molecule with high symmetry and remarkable properties . It is the smallest representative of diamondoids, which are hydrogen-terminated hydrocarbons with a diamond-like structure .


Synthesis Analysis

The synthesis of adamantane derivatives has been a topic of interest in the field of organic chemistry. For instance, the synthesis of 1,2-disubstituted adamantane derivatives involves the construction of the tricyclic framework either by total synthesis or by ring expansion/contraction reactions of corresponding adamantane homologues . Another study discusses the design and synthesis of 1-(adamantan-1-yl)ethanone oxime esters . A series of new polyfunctional derivatives was synthesized with use of N-[(adamantan-1-yl)alkyl]-acetamides as a starting material .


Molecular Structure Analysis

The molecular structure of Adamantan-1-yltrimethylsilane is C13H24Si . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal .


Chemical Reactions Analysis

The chemical reactions involving adamantane derivatives have been explored in various studies. For instance, the reaction of 1-adamantyl chloride with some heterocyclic unsaturated silanes has been reported . Another study discusses the design, synthesis, and antifungal activity of novel 1-(adamantan-1-yl)ethanone oxime esters .


Physical And Chemical Properties Analysis

Adamantan-2-one, an adamantane derivative, has been studied for its thermal behavior and its compatibility with some excipients used in drug formulations . The thermal degradation process that involves adamantane derivatives is relevant due to the fact that they are important intermediates for various pharmaceutical products .

Scientific Research Applications

Drug Delivery Systems

Adamantane derivatives, including Adamantan-1-yltrimethylsilane, are widely applied in the design and synthesis of new drug delivery systems . The adamantane moiety can act as an anchor in the lipid bilayer of liposomes, which has promising applications in the field of targeted drug delivery .

Surface Recognition Studies

Adamantane derivatives are also used in surface recognition studies . The unique structure of adamantane allows it to interact with various surfaces in a specific manner, which can be useful in the development of sensors and other recognition devices .

Liposomes

Liposomes based on or incorporating adamantane derivatives have been studied for their potential in drug delivery . The adamantane moiety can enhance the stability of liposomes and improve their drug carrying capacity .

Cyclodextrins

Cyclodextrins are another area where adamantane derivatives find application . Adamantane can be incorporated into cyclodextrins to modify their properties, such as solubility and stability .

Dendrimers

Dendrimers based on adamantane derivatives have been explored for their potential in drug delivery . The three-dimensional structure of dendrimers allows for the encapsulation of drugs, and the incorporation of adamantane can enhance their performance .

Bacterial Targeting

Adamantane derivatives have been used for functionalizing living cells in vitro . This concept has been explored to deliver chemical cargo to living cells in vivo, such as inoculated bacteria, in order to study their dissemination .

Synthesis of Polyfunctional Derivatives

Adamantan-1-yltrimethylsilane can be used as a starting material for the synthesis of new polyfunctional derivatives . These compounds can serve as building blocks for the synthesis of conformationally restricted peptidomimetics .

Safety and Hazards

The safety data sheet for a similar compound, Dichlorodimethylsilane, indicates that it is a highly flammable liquid and vapor. It may cause respiratory irritation, is harmful if swallowed, causes severe skin burns and eye damage, and is toxic if inhaled .

Future Directions

The future directions for adamantane derivatives are promising. They are being used in the design and synthesis of new drug delivery systems and in surface recognition studies . The results reported encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical applications .

properties

IUPAC Name

1-adamantyl(trimethyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24Si/c1-14(2,3)13-7-10-4-11(8-13)6-12(5-10)9-13/h10-12H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFWQUFUVGXLEME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Adamantyl(trimethyl)silane

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